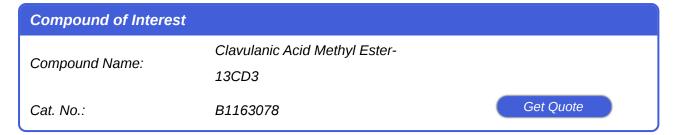


An In-depth Technical Guide to Clavulanic Acid Methyl Ester-13CD3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled derivative of clavulanic acid, a potent β-lactamase inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms into the methyl ester group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and application in demanding analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

Clavulanic Acid Methyl Ester-13CD3 is chemically analogous to its unlabeled counterpart, ensuring similar behavior during sample extraction and chromatographic separation. Its key properties are summarized in the table below.



Property	Value	Source(s)
Chemical Name	Methyl-13C-d3 (2R, 5R, Z)-3- (2-hydroxyethylidene)-7-oxo-4- oxa-1- azabicyclo[3.2.0]heptane-2- carboxylate	[2][3]
Synonyms	(2R,3Z,5R)-3-(2- Hydroxyethylidene)-7-oxo-4- oxa-1- azabicyclo[3.2.0]heptane-2- carboxylic Acid Methyl Ester- 13CD3, Methyl Clavulanate- 13CD3	[4]
Molecular Formula	C ₈ ¹³ CH ₈ D₃NO ₅	[5]
Molecular Weight	Approximately 217.2 g/mol	[5]
CAS Number (Unlabeled)	57943-82-5	[5]
Storage	2-8°C Refrigerator	[5]

Synthesis

The synthesis of **Clavulanic Acid Methyl Ester-13CD3** involves the esterification of clavulanic acid. While detailed proprietary protocols are not publicly available, the general synthetic route is well-established.

General Synthetic Pathway

The synthesis of **Clavulanic Acid Methyl Ester-13CD3** is a multi-step process that begins with the fermentation of Streptomyces clavuligerus to produce clavulanic acid. The subsequent chemical modifications involve the use of isotopically labeled precursors to introduce the stable isotopes.

A common method for the esterification of clavulanic acid involves its reaction with isotopically labeled methanol (13CD3OH) in the presence of a suitable coupling agent or under conditions



that favor ester formation. One established method involves reacting clavulanic acid with trimethyloxonium tetrafluoroborate in an anhydrous solvent like dichloromethane under an inert atmosphere.[1]

The key to the synthesis of the labeled compound is the use of methanol containing a carbon-13 atom and three deuterium atoms ($^{13}CD_3OH$). This labeled methanol can be synthesized through catalytic exchange reactions using deuterium oxide (D_2O) and $^{13}CO_2$ under high pressure.[1]

Application in Bioanalysis

The primary application of **Clavulanic Acid Methyl Ester-13CD3** is as an internal standard in the quantification of clavulanic acid in biological matrices by LC-MS/MS.[1] Its chemical identity to the analyte ensures that it co-elutes and experiences similar matrix effects, leading to high accuracy and precision in quantitative assays.

Experimental Workflow: Quantification of Clavulanic Acid in Plasma

The following diagram illustrates a typical workflow for the quantification of clavulanic acid in plasma using **Clavulanic Acid Methyl Ester-13CD3** as an internal standard.



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Workflow for Clavulanic Acid Quantification

Experimental Protocols

While a single, universally adopted protocol does not exist, the following sections outline common methodologies for the quantification of clavulanic acid using a stable isotope-labeled



internal standard.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting clavulanic acid from plasma samples.

- Thaw plasma samples on ice.
- To a 100 μL aliquot of plasma in a microcentrifuge tube, add a known concentration of Clavulanic Acid Methyl Ester-13CD3 solution.
- Add 300 μL of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical parameters for an LC-MS/MS method for clavulanic acid analysis.

- Chromatographic Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.
- Mobile Phase: A gradient elution is typically employed. For a C18 column, the mobile phase
 often consists of a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid or
 ammonium acetate) and an organic solvent like acetonitrile or methanol.
- Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction
 Monitoring (MRM) mode is used for its high selectivity and sensitivity.



 Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for clavulanic acid.

MRM Transitions:

- Clavulanic Acid: The precursor ion is typically m/z 198.0, and a common product ion is m/z 136.0.[6][7]
- Clavulanic Acid Methyl Ester-13CD3 (Internal Standard): The precursor ion will be shifted by approximately +4 Da to around m/z 216.1, and the product ion will also be shifted accordingly. The exact masses for the internal standard would be optimized during method development.

Method Performance

Validated LC-MS/MS methods using a stable isotope-labeled internal standard for the quantification of clavulanic acid have demonstrated high sensitivity and reproducibility.

Parameter	Typical Value	Source(s)
Lower Limit of Quantification (LLOQ)	10.21 μg/L in plasma; 2.57 μg/kg in meat	[1]
Intra-day Precision (%CV)	< 10.9%	[1]
Inter-day Precision (%CV)	< 8.5%	[1]
Recovery	95.6% to 105.7%	[1]

Conclusion

Clavulanic Acid Methyl Ester-13CD3 is an indispensable tool for the accurate and precise quantification of clavulanic acid in complex biological matrices. Its use as an internal standard in LC-MS/MS assays addresses the challenges of matrix effects and extraction variability, making it a critical component in pharmacokinetic, bioequivalence, and other drug development studies. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working with this important β-lactamase inhibitor.



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